(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride
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Overview
Description
ICI 215,001 hydrochloride is a chemical compound known for its role as an adrenergic beta-3 receptor agonist. The compound’s chemical name is (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride. It has a molecular weight of 397.86 and a chemical formula of C19H23NO6.HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 215,001 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the phenoxyacetic acid derivative.
Functional group modifications:
Final product formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ICI 215,001 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
ICI 215,001 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxyacetic acid derivatives, while reduction can produce reduced aminoethoxy derivatives.
Scientific Research Applications
ICI 215,001 hydrochloride has a wide range of scientific research applications, including:
Pharmacology: It is used as a tool compound to study adrenergic beta-3 receptor activity and its role in various physiological processes.
Biochemistry: The compound is employed in biochemical assays to investigate receptor-ligand interactions and signal transduction pathways.
Medicine: Research on ICI 215,001 hydrochloride has potential implications for developing treatments for metabolic disorders, such as obesity and diabetes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting adrenergic beta-3 receptors.
Mechanism of Action
ICI 215,001 hydrochloride exerts its effects by binding to and activating adrenergic beta-3 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of the compound through cyclic adenosine monophosphate (cAMP) production and protein kinase activation .
Comparison with Similar Compounds
Similar Compounds
ZD 7114: Another adrenergic beta-3 receptor agonist with similar pharmacological properties.
BRL 37344: A well-known beta-3 agonist used in research studies.
CL 316,243: A selective beta-3 adrenergic receptor agonist.
Uniqueness
ICI 215,001 hydrochloride is unique due to its specific chemical structure, which confers distinct binding affinity and selectivity for adrenergic beta-3 receptors. This makes it a valuable tool for studying the physiological and pharmacological roles of these receptors.
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6.ClH/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23;/h1-9,15,20-21H,10-14H2,(H,22,23);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFZQNYGEYAUCR-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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